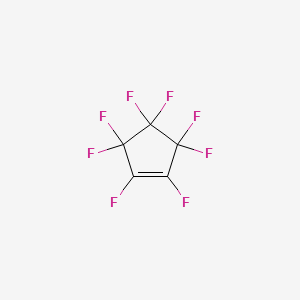

Octafluorocyclopentene

Übersicht

Beschreibung

Synthesis Analysis

OFCP has been utilized as a non-aromatic tetrafunctional monomer for creating soluble ladder polymers of intrinsic microporosity, demonstrating its potential for making materials with varying surface areas (Ranganathan & Anbanandam, 2015). Moreover, its ability to undergo multiple substitutions with nucleophiles derived from phenols in a stepwise manner highlights its versatility in the synthesis of semi-fluorinated linear polymers and small organic compounds (Krishnan & Parthiban, 2018).

Molecular Structure Analysis

The molecular structure of OFCP has been elucidated through microwave spectra, revealing a nonplanar carbon ring with an inversion splitting of 18.4 MHz due to inversion through the plane, indicating a large amplitude motion and vibration-rotation coupling of energy levels (Long et al., 2016).

Chemical Reactions and Properties

OFCP is capable of engaging in polysubstitution cascades with linear peptides, generating complex fluorinated polycycles without the need for catalysts or heavy metals, showcasing its reactivity and potential for creating novel molecular architectures (Mendoza et al., 2023). It also reacts with organolithium reagents and Grignard reagents, leading to disubstituted and monosubstituted perfluorocyclopentenes, respectively (Yamada et al., 2005).

Physical Properties Analysis

The study of ion chemistry in OFCP by Fourier-transform mass spectrometry provided insights into its ionization behavior, showing a total cross-section of 1.0 × 10−15 cm^2 at ∼70 eV and the production of a variety of molecular ions and fragment ions under electron impact (Jiao et al., 2005).

Chemical Properties Analysis

Research on the synthesis and reactivity of OFCP derivatives has led to the development of novel dimeric derivatives, which exhibit radical addition chemistry, forming highly sterically constrained compounds that undergo clean thermal homolytic retro processes to form monomeric radicals. These radicals have applications as free-radical initiators in the polymerization of vinylidene fluoride (Dolbier et al., 2000).

Wissenschaftliche Forschungsanwendungen

Soluble, Microporous Ladder Polymers : OFCP is used as a non-aromatic tetrafunctional monomer for creating soluble ladder polymers with intrinsic microporosity. These polymers, prepared using OFCP and bisphenols, exhibit surface areas comparable to microporous polymers derived from polyimides (Ranganathan & Anbanandam, 2015).

Gas-Sensor Applications : OFCP reacts with 1,5-diazabicyclo[4,3,0]non-5-ene (DBN) to form unique adducts, suggesting applications in quick and selective gas-sensing technologies, useful for environmental monitoring and etching processing factories (Nakamura & Kawanishi, 2017).

Spectroscopic Studies : High-resolution photoabsorption, electron impact, and photoelectron spectroscopies have been used to study the electronic transitions and resonance-enhanced vibrational excitations of OFCP. Such studies are crucial for understanding the electronic properties of OFCP (Limão-Vieira et al., 2008).

Dissociative Electron Attachment : Ab initio molecular orbital calculations on OFCP have been conducted to investigate dissociative electron attachment, providing insights into the reactive plasma processes involving OFCP (Nakamura & Tachibana, 2002).

Ionization Studies : Fourier-transform mass spectrometry has been used to examine the ion chemistry of OFCP, providing valuable data on the molecular ion and fragment ions generated by electron impact ionization (Jiao, Dejoseph, & Garscadden, 2005).

Microwave Spectra and Molecular Structure : The microwave spectra of OFCP have been measured, revealing details about its ring-puckering vibration and nonplanar carbon ring structure. Such studies are important for understanding the molecular dynamics and structural properties of OFCP (Long et al., 2016).

Nucleophilic Reactions : OFCP has been used in various nucleophilic reactions with organolithium and Grignard reagents to produce symmetrical and unsymmetrical disubstituted perfluorocyclopentenes (Yamada et al., 2005).

Synthesis of Fluorinated Polymers : OFCP has been successfully utilized as a fluorinated building block in the synthesis of novel fluorinated bismaleimide monomers and their polymeric networks. These have potential applications in aerospace and microelectronics due to their thermal stability and low dielectric constants (Wu et al., 2015).

Multi-Functionalization under Mild Conditions : OFCP undergoes multiple substitutions with nucleophiles derived from phenols, useful for creating semi-fluorinated functional organic compounds and polymers (Krishnan & Parthiban, 2018).

Photochromic Products Synthesis : OFCP is involved in the synthesis of unique thermally irreversible photochromic products, indicating its role in creating specialized photo-responsive materials (Krayushkin & Kalik, 2014).

Eigenschaften

IUPAC Name |

1,2,3,3,4,4,5,5-octafluorocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMDPYAEZDJWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C(C1(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073193 | |

| Record name | Octafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octafluorocyclopentene | |

CAS RN |

559-40-0 | |

| Record name | Perfluorocyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=559-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octafluorocyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentene, 1,2,3,3,4,4,5,5-octafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorocyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAFLUOROCYCLOPENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKG7DKY9S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.